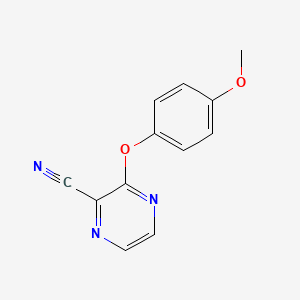

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

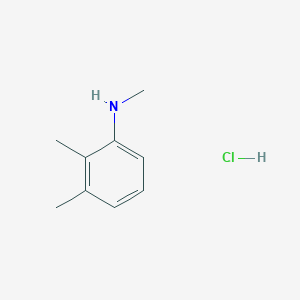

“3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile” were not found in the search results, pyrazine derivatives, a class of compounds to which it belongs, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile” consists of a pyrazine ring attached to a methoxyphenyl group and a carbonitrile group . The SMILES notation for this compound is N#CC1=NC=CN=C1OC2=CC=C(OC)C=C2 .Scientific Research Applications

Spectroscopic and Chemical Activity Studies

A study by Demircioğlu et al. (2019) on a similar compound, 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile, utilized spectroscopic techniques such as XRD, FT-IR, and NMR alongside density functional theory (DFT) calculations. This research provided insights into the compound's chemical activity, electrophilic/nucleophilic nature, and molecular properties. The analysis included molecular electrostatic potential, hardness/softness parameters, and interactions with DNA bases, highlighting the compound's potential in non-linear optical (NLO) applications and DNA interaction studies Demircioğlu et al., 2019.

Biological Activity Synthesis

Černuchová et al. (2005) explored 2-Ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with biological activity. While not directly related to 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile, this study provides context on how structurally similar compounds can lead to biologically active substances against bacteria, fungi, and tumor cells Černuchová et al., 2005.

Reaction Studies and Derivative Synthesis

Tsuzuki and Tada (1985) investigated the reactions of 5-(3,4-Dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with alcohol in the presence of a base, leading to various addition and substitution products. This study exemplifies the compound's reactivity and potential in synthesizing diverse organic molecules Tsuzuki & Tada, 1985.

Antimicrobial Activity and Docking Studies

Okasha et al. (2022) synthesized and evaluated the antimicrobial activities of a compound structurally related to 3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile. The study confirmed the synthesized molecule's bactericidal and fungicidal effects through microbial inhibition and molecular docking analysis Okasha et al., 2022.

Corrosion Inhibition Performance

A study by Yadav et al. (2016) on pyranopyrazole derivatives, including those with methoxyphenyl groups, highlighted their efficiency as corrosion inhibitors for mild steel in HCl solution. This research underscores the practical applications of such compounds in protecting metals from corrosion Yadav et al., 2016.

properties

IUPAC Name |

3-(4-methoxyphenoxy)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOKKTPCJPNDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)

![3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2720892.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)

![N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2720902.png)

![N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2720908.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2720911.png)